molecular formula C19H20N4O2S B11093261 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone

Cat. No.: B11093261
M. Wt: 368.5 g/mol
InChI Key: KOFCKNNEKWXQEI-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone is a tetrazole-containing ethanone derivative. Structurally, it consists of:

  • A 1H-tetrazole-5-ylthio group linked to an ethanone backbone.
  • A 4-ethoxyphenyl substituent on the tetrazole ring.
  • A 4-ethylphenyl group attached to the ethanone moiety.

Notably, it is commercially available (Catalog No: R919551-1EA) as a research chemical .

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(4-ethylphenyl)ethanone

InChI

InChI=1S/C19H20N4O2S/c1-3-14-5-7-15(8-6-14)18(24)13-26-19-20-21-22-23(19)16-9-11-17(12-10-16)25-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

KOFCKNNEKWXQEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The ketone moiety is synthesized via Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). This method yields 1-(4-ethylphenyl)ethanone with >85% purity, though regioselectivity challenges arise due to competing ortho-acylation.

Reaction Conditions

  • Substrate : Ethylbenzene (1.0 equiv)

  • Acylating Agent : Acetyl chloride (1.2 equiv)

  • Catalyst : AlCl₃ (1.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (exothermic control)

  • Yield : 78–82%

Purification and Characterization

Crude product is purified via vacuum distillation (b.p. 245–250°C) and recrystallized from ethanol. Characterization by ¹H-NMR confirms the para-substitution pattern (δ 2.6 ppm, singlet for methyl ketone; δ 1.2 ppm, triplet for ethyl group).

Synthesis of 1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol

Tetrazole Ring Formation

The tetrazole ring is constructed via [2+3] cycloaddition between 4-ethoxyphenyl azide and a nitrile source. Sodium azide (NaN₃) and trimethylsilyl cyanide (TMSCN) are employed under acidic conditions to generate the tetrazole core.

Reaction Conditions

  • Azide Precursor : 4-Ethoxyaniline → diazotization → 4-ethoxyphenyl azide

  • Nitrile Source : TMSCN (1.1 equiv)

  • Catalyst : ZnBr₂ (0.2 equiv)

  • Solvent : Acetonitrile

  • Temperature : 80°C, 12 hours

  • Yield : 65–70%

Thiolation and Protection

The 5-position of the tetrazole is functionalized with a thiol group using phosphorus pentasulfide (P₂S₅) in refluxing toluene. To prevent oxidation, the thiol is protected with a trityl group (triphenylmethyl chloride) prior to subsequent reactions.

Protection Protocol

  • Reagents : Tetrazole-thiol (1.0 equiv), Trityl chloride (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane

  • Temperature : 25°C, 4 hours

  • Yield : 90–95%

Thioetherification and Deprotection

Coupling Reaction

The trityl-protected tetrazole-thiol is reacted with α-bromo-1-(4-ethylphenyl)ethanone in the presence of a base to form the thioether linkage. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves optimal yields by facilitating deprotonation of the thiol.

Optimized Conditions

ParameterValue
Substrateα-Bromo ketone (1.0 equiv)
Thiol ComponentTrityl-tetrazole-thiol (1.1 equiv)
BaseK₂CO₃ (2.5 equiv)
SolventDMF
Temperature60°C, 4 hours
Yield92–98%

Trityl Group Removal

Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, cleaving the trityl group while preserving the tetrazole-thioether bond.

Deprotection Protocol

  • Acid : TFA (5.0 equiv)

  • Solvent : DCM

  • Temperature : 25°C, 2 hours

  • Yield : 85–90%

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

Unsubstituted tetrazoles exist as a mixture of 1H- and 2H-tautomers, complicating regioselective substitution. Employing bulky protecting groups (e.g., trityl) directs substitution to the 5-position, suppressing competing side reactions.

Solvent and Base Selection

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thiolate ion. Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) by ensuring complete deprotonation without hydrolyzing the tetrazole ring.

Scalability and Industrial Adaptations

Large-scale syntheses face challenges in exotherm management during Friedel-Crafts acylation and azide handling. Continuous flow reactors mitigate these issues by improving heat transfer and reducing hazardous intermediate accumulation .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonate esters, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetraazole ring and thioether linkage could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Tetrazole substituent : 4-ethoxyphenyl.
  • Ethanone substituent: 4-ethylphenyl.
  • Linkage: Thioether (-S-) between tetrazole and ethanone.
Analogous Compounds (Selected Examples):

1-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone Molecular Formula: C₁₇H₁₅BrN₄O₂S. Key Difference: 4-bromophenyl instead of 4-ethylphenyl on ethanone .

2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) Molecular Formula: C₂₁H₁₈F₃N₅O₃S₂. Key Differences: Piperazine sulfonyl group on ethanone; trifluoromethylphenyl substitution .

2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone Molecular Formula: C₂₃H₁₉N₄O₂FS. Key Differences: Triazole core instead of tetrazole; pyridinyl and fluorophenyl groups .

(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(4-ethoxyphenyl)ethanone (2d) Molecular Formula: C₁₁H₁₁N₃O₂S₂. Key Differences: Thiadiazole instead of tetrazole; amino substituent .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Not Reported Not Reported Not Available
1-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone 419.297 Not Reported Not Available
2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanone (3d) 265 (M+) Not Reported IR: 1735 cm⁻¹ (>C=O); ¹H NMR: δ 8.67 (s, -NH)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone 520.10640 (HRMS) 161–163 ¹H NMR: δ 7.99–8.01 (m, Ar-H); δ 4.75 (s, CH₂)
(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(4-ethoxyphenyl)ethanone (2d) 282 (M+1) 191–193 ¹H NMR: δ 7.99–8.01 (m, Ar-H); δ 3.86 (s, -OCH₃)

Notes:

  • The target compound lacks reported spectral data, but analogs show characteristic IR peaks for >C=O (1735 cm⁻¹) and ¹H NMR signals for aromatic protons (δ 7.99–8.01) and methylene groups (δ 4.05–4.75) .
  • Piperazine-containing analogs (e.g., 7f, 7n) exhibit higher molecular weights due to sulfonyl groups .
Target Compound:

No explicit synthesis protocol is provided in the evidence. However, general strategies for tetrazole-thio-ethanones involve:

Thioether Formation : Reacting α-halogenated ketones with tetrazole-thiols under basic conditions (e.g., sodium ethoxide) .

Heterocyclic Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions .

Representative Syntheses of Analogs:
  • Compound 3d: Synthesized via reaction of 2-chloro-1-(3-nitrophenyl)ethanone with 5-mercapto-1H-tetrazole in PEG-400 with Bleaching Earth Clay catalyst .
  • Compound 7f : Prepared by alkylating 1-phenyl-1H-tetrazol-5-thiol with α-chlorinated ketone, followed by piperazine sulfonylation .

Biological Activity

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone, also known by its CAS number 887348-00-7, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O2SC_{17}H_{17}N_5O_2S, with a molecular weight of approximately 355.41 g/mol. The structural features include a tetraazole ring and thioether linkage, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing tetraazole moieties often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Tetraazole derivatives have shown potential against various bacterial strains.
  • Antitumor Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain derivatives demonstrate the ability to reduce inflammation markers.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Antitumor Activity

A study published in MDPI evaluated the cytotoxic effects of various tetraazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in human breast and lung cancer cells, with IC50 values ranging from 10–30 µM .

Antimicrobial Properties

Research highlighted the antimicrobial efficacy of tetraazole-based compounds against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds could inhibit bacterial growth effectively, suggesting a potential application in treating bacterial infections .

Data Tables

Activity Type IC50 (µM) Cell Line/Organism Reference
Antitumor10–30Human breast cancer cells
Antitumor15–25Human lung cancer cells
Antimicrobial20–50Staphylococcus aureus
Antimicrobial25–60Escherichia coli

Q & A

Q. Key Analytical Data :

  • IR : Peaks at ~1735 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N of tetrazole), and 1030 cm⁻¹ (C-S-C) .
  • ¹H NMR : Signals at δ 8.67 ppm (tetrazole NH), δ 8.31–7.87 ppm (aromatic protons), and δ 4.05 ppm (CH₂) .

Basic: How is the compound characterized structurally and chemically?

Answer:
Primary Techniques :

  • Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., ethylphenyl vs. ethoxyphenyl groups) and confirms thioether linkage .
    • IR verifies functional groups (C=O, tetrazole ring) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., observed [M⁺] at m/z 265 for analogous compounds) .
  • X-ray Crystallography : Resolves 3D structure, bond angles, and packing interactions, as seen in related tetrazole derivatives .

Advanced: How do electronic and steric effects of substituents (e.g., 4-ethoxy vs. 4-ethyl) influence reactivity and bioactivity?

Answer:

  • Electronic Effects :
    • The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing tetrazole ring stability and directing electrophilic substitution.
    • The ethyl group (-CH₂CH₃) on the ethanone moiety increases lipophilicity, affecting membrane permeability in biological assays .
  • Steric Effects :
    • Bulkier substituents may hinder binding to enzymatic targets (e.g., 5-lipoxygenase) but improve selectivity. Comparative studies with fluorophenyl or methoxyphenyl analogs show variable IC₅₀ values .

Q. Methodological Approach :

  • DFT Calculations : Model electron density distribution (e.g., using B3LYP/6-31G*) to predict reactive sites .
  • SAR Studies : Synthesize derivatives with varied substituents and evaluate cytotoxicity (e.g., MTT assays) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Common Issues :

  • Discrepancies in IC₅₀ values due to assay conditions (e.g., cell line variability, incubation time).
  • Conflicting solubility data from different solvents (DMSO vs. PEG-400).

Q. Resolution Methods :

  • Standardized Protocols : Use identical cell lines (e.g., HeLa or MCF-7) and solvent systems across studies .
  • Dose-Response Curves : Validate activity thresholds with triplicate measurements and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Computational Validation : Cross-check experimental IC₅₀ with molecular docking scores (AutoDock Vina) against targets like EGFR or tubulin .

Advanced: How can computational modeling optimize the synthesis and bioactivity of this compound?

Answer:
Applications :

  • Reaction Pathway Prediction : Simulate intermediates and transition states (Gaussian 09) to identify optimal catalysts or solvents .
  • ADMET Profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) using SwissADME or ADMETLab .
  • Target Identification : Perform pharmacophore mapping (Schrödinger) to prioritize biological targets (e.g., kinase inhibitors) .

Q. Case Study :

  • Docking Studies : A triazole-thioether analog showed a binding energy of -9.2 kcal/mol against 5-lipoxygenase, correlating with anti-inflammatory activity .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:
Key Challenges :

  • Byproduct Formation : Side reactions during thioether bond formation (e.g., oxidation to sulfoxide).
  • Purification : Low yields due to high polarity of intermediates.

Q. Solutions :

  • Optimized Conditions : Use inert atmosphere (N₂) to prevent oxidation and replace PEG-400 with recyclable ionic liquids .
  • Chromatography : Employ flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates. Final products are recrystallized from ethanol/water .

Basic: What spectroscopic techniques confirm the integrity of the tetrazole ring?

Answer:

  • ¹H NMR : A singlet at δ 8.6–9.0 ppm corresponds to the NH proton of the tetrazole ring .
  • IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3440 cm⁻¹ (NH stretch) .
  • ¹⁵N NMR : Distinct signals for tetrazole nitrogen atoms (e.g., δ -120 ppm for N3) in labeled analogs .

Advanced: How does the compound interact with biological membranes or protein targets?

Answer:
Mechanistic Insights :

  • Membrane Permeability : LogP values (~3.5) suggest moderate lipophilicity, enabling passive diffusion .
  • Protein Binding : Thioether and tetrazole groups form hydrogen bonds with residues like Asp or Lys in kinase binding pockets (e.g., EGFR-TK) .

Q. Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets .
  • Fluorescence Quenching : Monitor conformational changes in proteins (e.g., BSA) upon compound binding .

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